3-Methylbutanal methylformylhydrazone

Description

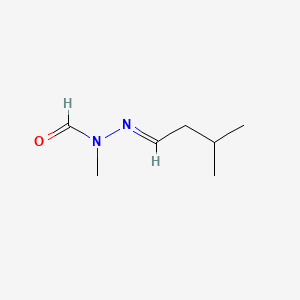

Structure

3D Structure

Properties

CAS No. |

57590-21-3 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

N-methyl-N-[(E)-3-methylbutylideneamino]formamide |

InChI |

InChI=1S/C7H14N2O/c1-7(2)4-5-8-9(3)6-10/h5-7H,4H2,1-3H3/b8-5+ |

InChI Key |

GZCRKMACGRBALK-VMPITWQZSA-N |

SMILES |

CC(C)CC=NN(C)C=O |

Isomeric SMILES |

CC(C)C/C=N/N(C)C=O |

Canonical SMILES |

CC(C)CC=NN(C)C=O |

Other CAS No. |

57590-21-3 |

Synonyms |

3-MBMFH 3-methylbutanal methylformylhydrazone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes for 3-Methylbutanal (B7770604) Methylformylhydrazone

3-Methylbutanal methylformylhydrazone is a hydrazine (B178648) derivative known to occur naturally in certain species of mushrooms, such as Gyromitra esculenta, alongside other analogues. researchgate.netguidechem.com Its chemical structure consists of an isovaleraldehyde (B47997) backbone linked to a N-methyl-N-formylhydrazine moiety via a hydrazone bond.

The primary and most direct synthetic route for this compound is the condensation reaction between its two constituent precursors: 3-Methylbutanal (also known as isovaleraldehyde) and N-methyl-N-formylhydrazine (MFH). google.commarketpublishers.com This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

The reaction is typically carried out in a suitable solvent and is often catalyzed by the presence of a small amount of acid, which serves to activate the aldehyde's carbonyl group toward nucleophilic attack.

Reaction Scheme: Synthesis of this compound

Precursor Chemistry: Synthesis of 3-Methylbutanal (Isovaleraldehyde)

The availability of the aldehyde precursor, 3-Methylbutanal (isovaleraldehyde), is critical. It is a significant compound used as a reagent in the production of pharmaceuticals and perfumes. wikipedia.org There are several well-established industrial and laboratory methods for its synthesis.

One major industrial route is the hydroformylation of isobutene . google.comwikipedia.org In this process, isobutene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure in the presence of a catalyst, typically a rhodium-based complex. This atom-economical process directly yields 3-Methylbutanal. wikipedia.orgacs.org

Another common method is the oxidation of isoamyl alcohol (3-methyl-1-butanol). This can be achieved using various oxidizing agents. A traditional method involves chromium-based reagents, such as chromic acid or sodium/zinc dichromate in the presence of sulfuric or perchloric acid. guidechem.comwikipedia.orgacs.orgjocpr.com More modern approaches may utilize catalytic dehydrogenation over metal catalysts to achieve the same transformation with fewer toxic byproducts. patsnap.comgoogle.com

Other documented synthetic strategies include the isomerization of isoprenol using a CuO–ZnO catalyst and the reaction between isobutene and formaldehyde (B43269). wikipedia.org

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | General Description | Reference |

|---|---|---|---|---|

| Hydroformylation | Isobutene, Carbon Monoxide, Hydrogen | Rhodium or Cobalt Catalyst | A catalytic process that adds a formyl group and a hydrogen atom across the double bond of isobutene. Commonly used in industry. | google.comwikipedia.org |

| Oxidation of Alcohol | Isoamyl Alcohol (3-Methyl-1-butanol) | Na₂Cr₂O₇/H₂SO₄ or Zinc Dichromate/HClO₄ | The primary alcohol is oxidized to the corresponding aldehyde. A classic laboratory and older industrial method. | wikipedia.orgacs.orgjocpr.com |

| Catalytic Dehydrogenation | Isoamyl Alcohol | Metal-based catalyst | Vaporized isoamyl alcohol is passed over a heated catalyst, removing hydrogen to form the aldehyde. | patsnap.comgoogle.com |

| Isomerization | Isoprenol (3-Methyl-3-en-1-ol) | CuO–ZnO Catalyst | The double bond in the precursor alcohol is isomerized to form the aldehyde. | wikipedia.org |

Mechanistic Aspects of Hydrazone Formation Reactions

The synthesis of this compound proceeds via a well-understood nucleophilic addition-elimination mechanism. The reaction can be broken down into two principal stages, typically under mild acid catalysis.

Nucleophilic Addition: The reaction begins with the protonation of the carbonyl oxygen of 3-Methylbutanal by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The N-methyl-N-formylhydrazine, acting as a nucleophile, then attacks the activated carbonyl carbon. The nitrogen atom bearing the free lone pair is the nucleophilic site. This addition results in the formation of a tetrahedral intermediate, known as a carbinolamine.

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group on the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺). Subsequently, the lone pair on the adjacent nitrogen atom helps to expel the water molecule, leading to the formation of a C=N double bond. The final step involves deprotonation of the nitrogen atom by a base (such as water or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final, stable hydrazone product.

Derivatization Strategies and Synthesis of Analogues

The chemical structure of this compound allows for straightforward derivatization and the synthesis of a variety of structural analogues.

Synthesis of Analogues: The synthesis of analogues is readily achieved by altering either the aldehyde or the hydrazine precursor. Several homologous hydrazones are known to be co-constituents of this compound in Gyromitra mushrooms. guidechem.commarketpublishers.com These can be synthesized in the laboratory by reacting N-methyl-N-formylhydrazine with different aldehydes.

Acetaldehyde (B116499) N-methyl-N-formylhydrazone (Gyromitrin): Synthesized from acetaldehyde and N-methyl-N-formylhydrazine. google.com

Pentanal N-methyl-N-formylhydrazone: Synthesized from pentanal and N-methyl-N-formylhydrazine. marketpublishers.com

Hexanal (B45976) N-methyl-N-formylhydrazone: Synthesized from hexanal and N-methyl-N-formylhydrazine. guidechem.commarketpublishers.com

Derivatization via Hydrolysis: A primary chemical transformation of this compound is its hydrolysis back to its starting components. This reaction is essentially the reverse of its synthesis and is readily accomplished under aqueous acidic conditions, such as those found in the stomach. researchgate.net The hydrolysis cleaves the C=N bond, yielding 3-Methylbutanal and N-methyl-N-formylhydrazine (MFH). acs.orgresearchgate.net Under more vigorous conditions, the MFH can be further hydrolyzed to monomethylhydrazine (MMH) and formic acid. acs.org This hydrolytic susceptibility is a key chemical characteristic of this class of compounds.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

There is no published ¹H or ¹³C NMR data for 3-Methylbutanal (B7770604) methylformylhydrazone. This data would be essential for confirming the connectivity of atoms within the molecule and providing information about the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight is known, detailed mass spectrometry fragmentation data for 3-Methylbutanal methylformylhydrazone is not available. Such data would be invaluable for confirming the molecular weight and providing clues about the compound's structure through the analysis of its fragmentation patterns under electron ionization or other ionization techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared spectroscopy data for this compound, which would identify its characteristic functional groups (such as C=O, C=N, and C-H bonds) through their vibrational frequencies, is not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomer Analysis

No standardized HPLC or GC methods for the analysis of this compound have been published. These techniques would be crucial for determining the purity of the compound and for separating and quantifying any potential isomers.

Stereochemical Investigations and Isomer Identification

Due to the presence of a carbon-nitrogen double bond (C=N), this compound can exist as stereoisomers (E/Z isomers). However, there are no published studies on the stereochemical investigation or the identification and separation of these isomers.

Biological Interactions and Mechanistic Pathways

Biotransformation Pathways and Metabolite Formation

3-Methylbutanal (B7770604) methylformylhydrazone is a hydrazine (B178648) derivative found in certain species of mushrooms, such as Gyromitra esculenta. nih.gov It belongs to a class of compounds known as gyromitrins. The biotransformation of this compound involves a series of hydrolysis and oxidation steps.

The initial step in its metabolism is the hydrolysis of the hydrazone bond. This reaction can occur non-enzymatically under acidic conditions, such as those found in the stomach, yielding 3-methylbutanal and N-methyl-N-formylhydrazine (MFH). nih.govnih.gov The hydrolysis of gyromitrin (B31913) to MFH is rapid. nih.gov

MFH is a key intermediate that undergoes further metabolic changes. It can be hydrolyzed, although at a much slower rate under physiological conditions, to produce N-methylhydrazine (MMH) and formic acid. nih.gov Alternatively, MFH can be oxidized by the cytochrome P-450 enzyme system. nih.gov This oxidative metabolism is significant as it can lead to the formation of reactive intermediates, including diazenium (B1233697) ions and radicals, as well as formaldehyde (B43269) and acetaldehyde (B116499). ca.gov The metabolite N-methylhydrazine (MMH) is considered the primary active toxin resulting from the breakdown of gyromitrin compounds. nih.govwikipedia.org

Table 1: Key Metabolites of 3-Methylbutanal methylformylhydrazone

| Precursor Compound | Metabolic Process | Resulting Metabolite(s) |

| This compound | Hydrolysis | N-methyl-N-formylhydrazine (MFH), 3-Methylbutanal |

| N-methyl-N-formylhydrazine (MFH) | Hydrolysis | N-methylhydrazine (MMH), Formic Acid nih.gov |

| N-methyl-N-formylhydrazine (MFH) | Cytochrome P-450 Oxidation | Hydroxylamine derivatives, Nitrosamides, Radical intermediates nih.govca.gov |

Molecular-Level Interactions with Cellular Components

The metabolites of this compound, particularly N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH), are known to interact with various cellular components, most notably enzyme systems.

A significant interaction involves the cytochrome P-450 enzyme system. Studies have shown that the administration of N-methyl-N-formylhydrazine leads to a time- and dose-dependent decrease in cytochrome P-450 levels in liver microsomes. nih.gov This indicates a direct or indirect interaction that affects the integrity or concentration of this crucial enzyme system involved in xenobiotic metabolism. The oxidation of MFH by cytochrome P-450 is a key step in its bioactivation. nih.gov

The ultimate metabolite, monomethylhydrazine (MMH), has a well-defined molecular target: pyridoxal (B1214274) phosphokinase. nih.gov This enzyme is responsible for converting pyridoxine (B80251) (Vitamin B6) into its active form, pyridoxal 5-phosphate. Pyridoxal 5-phosphate is an essential cofactor for the enzyme glutamate (B1630785) decarboxylase, which synthesizes the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov By inhibiting pyridoxal phosphokinase, MMH disrupts this pathway, leading to a depletion of GABA. nih.gov

Comparative Mechanistic Studies with Related Hydrazone Compounds

Hydrazones are a broad class of compounds characterized by the R₁R₂C=NNR₃R₄ structure, and they exhibit diverse chemical reactivity. soeagra.comresearchgate.net The carbon atom of the azomethine group (C=N) in hydrazones possesses both electrophilic and nucleophilic character, which dictates their reaction pathways. soeagra.com

Computational studies on other heterocyclic hydrazone derivatives have elucidated potential reaction mechanisms, such as their antioxidant activity. Three primary mechanisms for radical scavenging have been explored:

Hydrogen Atom Transfer (HAT) : The hydrazone directly donates a hydrogen atom to a radical species. nih.govresearchgate.net

Single Electron Transfer followed by Proton Transfer (SETPT) : The hydrazone first transfers an electron, forming a radical cation, which then loses a proton. nih.govresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET) : The hydrazone first loses a proton to become an anion, which then transfers an electron to the radical. nih.govresearchgate.net

The favorability of these pathways is highly dependent on the solvent environment; HAT is often favored in the gas phase, while SPLET is preferred in polar solvents like water. nih.govresearchgate.net The specific structure of the hydrazone, including the presence of electron-withdrawing or donating groups, significantly influences these thermodynamic parameters. nih.govacs.org For example, introducing an electron-withdrawing pyridyl moiety can greatly enhance the thermal stability of certain hydrazones. acs.org These mechanistic principles provide a framework for understanding the potential reactivity of this compound and its interactions with biological radicals.

Table 2: Comparative Mechanistic Pathways for Radical Scavenging by Hydrazone Compounds

| Mechanism | Description | Favorable Conditions |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) from the hydrazone to a radical. | Generally favored in the gas phase and non-polar solvents. nih.govresearchgate.net |

| Single Electron Transfer followed by Proton Transfer (SETPT) | The hydrazone transfers an electron (e⁻) and then a proton (H⁺). | Dependent on ionization potential and proton dissociation enthalpy. nih.govresearchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | The hydrazone first deprotonates (loses H⁺) and then transfers an electron (e⁻). | Generally favored in polar solvents, such as water. nih.govresearchgate.net |

In Vitro Biochemical and Cellular System Analyses

In vitro studies have been crucial in elucidating the chemical stability and metabolic activation of this compound and its parent compounds. It has been demonstrated that gyromitrin, the precursor to MFH, is rapidly hydrolyzed non-enzymatically in vitro. nih.gov At 37°C and a pH of 2, the hydrolysis to N-methylhydrazine showed a half-life of 122 minutes, whereas at a pH of 3, the conversion was significantly slower. nih.gov

Chemical oxidation studies of N-methyl-N-formylhydrazine have provided evidence for the formation of diazenium and radical intermediates. ca.govgrantome.com These reactive species are thought to be key to the compound's biological activity. The ability of monomethylhydrazine, but not N-methyl-N-formylhydrazine, to be oxidized by weak oxidizing agents in vitro suggests that MFH requires metabolic activation to exert its more potent effects. nih.gov

Furthermore, hydrazone-based coupling methods are utilized in biotechnology, exploiting the specific chemical properties of the hydrazone bond. This bond is designed to be stable at neutral pH but is engineered to be rapidly hydrolyzed in acidic environments, such as those within cellular lysosomes. wikipedia.org This application, while not directly related to this compound, is based on the fundamental chemical reactivity of the hydrazone functional group that is central to its biotransformation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structure of molecules. researchgate.net For 3-Methylbutanal (B7770604) methylformylhydrazone, these calculations can predict key molecular properties. While specific experimental data for this compound are not widely available, theoretical calculations can provide valuable insights.

The electronic properties of hydrazones are of significant interest due to their role in biological activity. acs.org The presence of the azomethine group (-NH-N=CH-) is a key feature in many biologically active compounds. researchgate.net In the case of 3-Methylbutanal methylformylhydrazone, the isobutyl group and the formyl group attached to the hydrazone core influence its electronic distribution. DFT calculations can be employed to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can provide a detailed picture of the electron density distribution and electrostatic potential. These properties are vital for understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors. The formyl group, being electron-withdrawing, and the alkyl group, being electron-donating, will have opposing effects on the electron density of the hydrazone linker, creating a specific electrostatic potential surface that could govern its binding orientation in a biological target.

Table 1: Calculated Molecular Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| Molecular Formula | C7H14N2O utoronto.ca | Basic identifying information. |

| Molecular Weight | 142.2 g/mol utoronto.ca | Relevant for various chemical calculations. |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability. |

| LogP | ~ 1.8 | Predicts the lipophilicity of the compound, affecting its pharmacokinetic properties. |

Note: The values in this table are hypothetical and represent typical ranges for similar hydrazone structures based on general principles of quantum chemistry. Specific computational studies on this compound are required for precise values.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is often dependent on its preferred conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For hydrazones, rotation can occur around the N-N and C-N single bonds, leading to various conformers with different energy levels. acs.org

Acylhydrazones can exist in multiple conformational states, including E/Z isomers around the C=N double bond and syn/anti conformers with respect to the N-N single bond. researchgate.net The relative stability of these conformers can be assessed using computational methods. The most stable conformer is typically the one that will be most populated at equilibrium and is often the biologically active conformation.

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. researchgate.net MD simulations track the movements of atoms and molecules over time, governed by a force field that describes the potential energy of the system. These simulations can reveal the flexibility of the molecule, the predominant conformations it adopts, and the timescales of conformational changes. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the relationship between the chemical structure of a compound and its biological activity. unair.ac.idjppres.com QSAR models are mathematical equations that relate the variation in biological activity of a series of compounds to the variation in their physicochemical properties, which are represented by molecular descriptors. rsc.org

While a specific QSAR study for the carcinogenicity of this compound is not available in the public domain, the principles of QSAR can be applied to gain mechanistic insights. This compound is known to be a carcinogenic component of some mushrooms. acs.org A QSAR study on a series of related carcinogenic hydrazones could help to identify the key molecular features that contribute to their carcinogenicity.

Relevant molecular descriptors for a QSAR study of carcinogenic hydrazones could include:

Electronic descriptors: Charges on specific atoms, dipole moment, HOMO and LUMO energies. These can provide insights into the molecule's reactivity and ability to form covalent adducts with biological macromolecules like DNA. nih.gov

Steric descriptors: Molecular volume, surface area, and specific shape indices. These can describe how the size and shape of the molecule influence its ability to fit into the active site of metabolic enzymes or interact with DNA.

Hydrophobic descriptors: LogP or calculated lipophilicity. This can influence the compound's absorption, distribution, and ability to cross cell membranes to reach its target.

By developing a statistically robust QSAR model, it would be possible to predict the carcinogenic potential of other, untested hydrazone derivatives and to understand the underlying mechanisms of their toxicity.

Prediction of Biological Activity Spectra via Computational Approaches

Computational approaches can be used to predict the likely biological activities of a compound by comparing its structural and physicochemical properties to those of a large database of compounds with known activities. This is often referred to as "in silico" screening or "virtual" screening.

For this compound, its structure can be used as a query to search against databases of bioactive compounds. Similarity searching, based on 2D fingerprints or 3D shape, can identify known compounds with similar structures. If these similar compounds have a consistent pattern of biological activity (e.g., as enzyme inhibitors, receptor agonists/antagonists, or toxicants), it can be hypothesized that this compound may share some of these activities.

Furthermore, pharmacophore modeling can be employed. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. If this compound matches the pharmacophore of a known class of bioactive molecules, it is more likely to exhibit that activity. These predictive methods can help to prioritize compounds for further experimental testing and to understand their potential biological roles.

Analytical Chemistry of 3 Methylbutanal Methylformylhydrazone

Development and Validation of Analytical Methods for Detection and Quantification

The development of reliable analytical methods is fundamental to the accurate measurement of 3-Methylbutanal (B7770604) methylformylhydrazone. High-performance liquid chromatography (HPLC) is a commonly utilized technique for the analysis of hydrazones. pensoft.netnih.gov Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. scirp.orgrasayanjournal.co.in Key validation parameters, as stipulated by international guidelines, include specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. scirp.orgrasayanjournal.co.in

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present is a critical first step in validation. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. pensoft.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. pensoft.net This is typically evaluated by analyzing a series of standards over a specified concentration range. For hydrazones, linearity has been demonstrated in various concentration ranges, and the data is often analyzed using linear regression. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in These values are crucial for determining the sensitivity of the method.

Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. pensoft.net Both are typically expressed as a percentage of recovery and relative standard deviation (RSD), respectively.

Interactive Data Table: Typical Validation Parameters for Hydrazone Analysis by HPLC

| Validation Parameter | Typical Acceptance Criteria | Description |

| Specificity | No interference at the analyte's retention time | Ensures the signal is from the analyte of interest. |

| Linearity (r²) | > 0.99 | Indicates a strong correlation between concentration and response. |

| Range | Dependent on application | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy (% Recovery) | 98-102% | Measures the closeness of the experimental value to the true value. |

| Precision (% RSD) | < 2% | Indicates the reproducibility of the method. |

| LOD | Signal-to-noise ratio of 3:1 | The lowest concentration at which the analyte can be detected. |

| LOQ | Signal-to-noise ratio of 10:1 | The lowest concentration at which the analyte can be quantified reliably. |

Sample Preparation and Extraction Techniques from Environmental and Biological Matrices (excluding human clinical samples)

The preparation of samples prior to analysis is a critical step to remove interfering substances and concentrate the analyte of interest. For 3-Methylbutanal methylformylhydrazone, which is found in matrices such as mushrooms, effective extraction is paramount. fda.govgrantome.comnih.gov

Commonly employed techniques for the extraction of organic compounds from solid and liquid matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). springernature.com For volatile and semi-volatile compounds like 3-Methylbutanal, headspace solid-phase microextraction (HS-SPME) is a powerful and solvent-free technique. researcher.life This method involves the exposure of a coated fiber to the headspace above a sample, allowing for the adsorption of volatile analytes, which are then thermally desorbed into the gas chromatograph. researcher.life

In the context of mushroom analysis, a common procedure involves homogenization of the sample followed by extraction with an organic solvent such as acetonitrile (B52724). fda.gov A "salting-out" step may be employed to enhance the partitioning of the analyte into the organic phase. fda.gov For the analysis of total hydrazones in mushrooms, an acid hydrolysis step can be used to convert gyromitrin (B31913) and related hydrazones to methylhydrazine, which is then derivatized for analysis. nih.govresearchgate.net

Interactive Data Table: Sample Preparation Techniques

| Technique | Matrix | Principle | Advantages |

| Liquid-Liquid Extraction (LLE) | Aqueous Samples | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Aqueous and Organic Samples | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery, good selectivity. nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | Solid and Liquid Samples | Adsorption of volatile analytes from the headspace onto a coated fiber. researcher.life | Solvent-free, sensitive, simple. researcher.lifenih.gov |

| Acid Hydrolysis and Derivatization | Mushroom Samples | Conversion of hydrazones to a common derivative for analysis. nih.govresearchgate.net | Allows for the determination of total hydrazone content. nih.gov |

Chromatographic-Mass Spectrometric Techniques in Analytical Research

Chromatographic techniques coupled with mass spectrometry (MS) provide a powerful tool for the separation, identification, and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used methods. springernature.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com The sample, after appropriate preparation, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a "fingerprint" for identification. mdpi.com For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. springernature.com In some cases, derivatization may be employed to improve the chromatographic properties and detection of the analyte. For instance, methylhydrazine, a hydrolysis product of gyromitrin and related hydrazones, can be derivatized with pentafluorobenzoyl chloride before GC-MS analysis. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC analysis. fda.gov In LC-MS, the separation is achieved in the liquid phase, and the eluent is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity, where a precursor ion is selected and fragmented to produce product ions that are characteristic of the analyte. fda.gov This technique, often utilizing multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. fda.gov For the analysis of gyromitrin (acetaldehyde N-methyl-N-formylhydrazone), a related compound, LC-MS/MS has been successfully applied to mushroom extracts. fda.gov

Interactive Data Table: Chromatographic-Mass Spectrometric Techniques

| Technique | Principle | Ionization Methods | Analytes |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Electron Ionization (EI) | Volatile and semi-volatile compounds. |

| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass analysis. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Wide range of compounds, including non-volatile and thermally labile ones. |

Environmental Chemistry and Transformation

Degradation Pathways in Environmental Compartments (e.g., hydrolysis, photolysis, microbial degradation)

The persistence of 3-Methylbutanal (B7770604) methylformylhydrazone in the environment is largely dictated by its susceptibility to hydrolysis, photolysis, and microbial action.

Hydrolysis:

The hydrazone bond is known to be labile to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to yield the parent carbonyl compound (3-Methylbutanal) and the corresponding hydrazine (B178648) (methylformylhydrazine). wikipedia.orgnih.gov This reaction is generally catalyzed by acid. nih.govacs.orgnih.gov The mechanism involves the nucleophilic attack of a water molecule on the carbon of the C=N bond, leading to a carbinolamine intermediate, which then breaks down. acs.orgnih.gov

Studies on various hydrazones reveal that their stability is pH-dependent, with hydrolysis being significantly faster in acidic environments. acs.orgnih.gov Alkyl hydrazones, such as 3-Methylbutanal methylformylhydrazone, are reported to be 100 to 1000 times more sensitive to hydrolysis than analogous oxime compounds. wikipedia.orgnih.gov While aldehyde hydrazones are generally susceptible, some studies have shown that certain aliphatic and aromatic aldehyde hydrazones are not significantly affected by humidity in acetonitrile (B52724) solutions, whereas ketone hydrazones are more readily hydrolyzed. researchgate.net

Table 1: General Factors Influencing Hydrazone Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale | Citation |

| pH | Increases under acidic conditions | Acid catalysis protonates the hydrazone, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. | nih.govacs.orgnih.gov |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed. | oregonstate.edu |

| Structure | Dependent on substituents | The electronic and steric nature of the groups attached to the hydrazone moiety can influence the stability of the C=N bond. | wikipedia.org |

| Presence of Metal Ions | Can catalyze degradation | Metal ions can act as catalysts in the oxidation and degradation of related hydrazine compounds in aqueous systems. | cdc.gov |

This table provides a generalized overview based on the behavior of hydrazone compounds.

Photolysis:

Microbial Degradation:

Microorganisms play a crucial role in the degradation of organic compounds in soil and water. Research has identified specific microbes capable of breaking down hydrazones. For instance, the yeast Candida palmioleophila MK883 has been shown to assimilate hydrazones, using them as a sole source of carbon. nih.gov This yeast produces a novel NAD+- or NADP+-dependent hydrazone dehydrogenase, which catalyzes the oxidative hydrolysis of the C=N double bond to produce the corresponding hydrazide and, in the case of acetaldehyde (B116499) hydrazones, acetate. nih.gov The mechanism is similar to that of the aldehyde dehydrogenase (Aldh) superfamily, which can also act on C=N compounds. nih.gov

The biodegradation of related hydrazine compounds is also known to occur in both water and soil, with oxidation being a dominant fate process. cdc.gov The rate of microbial degradation is influenced by environmental factors such as the concentration of the contaminant, temperature, pH, and the presence of other organic matter. oregonstate.educdc.gov Given that various microorganisms can degrade complex organic nitrogen compounds, it is likely that this compound can be biodegraded, although the specific pathways and rates are unknown. nih.govfrontiersin.org

Occurrence and Formation in Environmental Systems (e.g., as a disinfection by-product)

There is no direct evidence documenting the widespread occurrence of this compound in environmental samples. Its presence has been identified in the false morel mushroom, Gyromitra esculenta. nih.gov However, there is a theoretical potential for its formation in engineered systems like water treatment plants.

The formation of hydrazones is a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine derivative. numberanalytics.comsoeagra.com Both precursors can be present in water sources or formed during water treatment processes.

Aldehyde Formation: Aliphatic aldehydes, including formaldehyde (B43269) and acetaldehyde, are known by-products of water disinfection processes such as ozonation and chlorination. gnest.orgresearchgate.netgnest.org They are formed from the oxidation of natural organic matter (NOM) present in the water. researchgate.net The amount of aldehydes produced can increase with the disinfectant dose and the concentration of organic precursors. gnest.org

Hydrazine Precursors: While methylformylhydrazine itself is not a common environmental contaminant, hydrazine and its derivatives are used in industrial applications and as aerospace fuels, and their release into the environment can occur. cdc.gov

Given these facts, it is conceivable that if both 3-methylbutanal (a naturally occurring flavor compound) and a suitable hydrazine derivative (like methylformylhydrazine or its precursors) are present in water undergoing disinfection, there is a potential for the formation of this compound. Ozonation, in particular, is a powerful process used to break down organic and inorganic compounds, including nitrogenous compounds, which could potentially lead to the formation of various transformation products. mdpi.comracoman.comresearchgate.net Similarly, chlorination can lead to the formation of various organic by-products beyond the commonly monitored trihalomethanes. nih.gov However, without specific studies, this remains a hypothetical pathway.

Environmental Fate Modeling and Persistence Studies

Specific environmental fate models for this compound have not been developed. However, its environmental behavior can be estimated using general models designed for organic chemicals, particularly pesticides and their transformation products (TPs), which often include compounds with similar functional groups. frontiersin.orgresearchgate.net

Models such as PEARL, PELMO, and HYDRUS 1-D are used in regulatory contexts to simulate the leaching and degradation of pesticides and their metabolites in soil and groundwater systems. frontiersin.org These models incorporate key environmental processes:

Adsorption-Desorption: The tendency of a chemical to bind to soil particles, which is influenced by its hydrophobicity and the soil's organic matter content. mdpi.com

Degradation: The chemical and microbial breakdown of the compound, typically represented by a half-life (DT50) value. nih.gov

Transport: The movement of the chemical through soil via water (leaching and runoff) or into the air (volatilization). mdpi.comresearchgate.net

Table 2: Key Parameters in Environmental Fate Modeling for an Organic Compound

| Parameter | Description | Importance for Fate Assessment | Citation |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Influences mobility in soil and aquatic systems. | oregonstate.edu |

| Soil Adsorption Coefficient (Koc) | A measure of the compound's tendency to bind to soil organic carbon. | Determines whether the compound will be mobile (leach) or remain in the soil. | mdpi.com |

| Degradation Half-Life (DT50) | The time required for 50% of the compound to degrade in a specific medium (e.g., soil, water). | A key indicator of persistence in the environment. | nih.gov |

| Vapor Pressure & Henry's Law Constant | Measures of the compound's tendency to volatilize from soil or water into the air. | Determines the importance of atmospheric transport as a fate process. | nih.gov |

This table outlines general parameters used in environmental fate modeling for organic compounds.

For this compound, persistence would be highly dependent on the rates of its degradation pathways. Its relatively high water solubility (inferred from its polar functional groups) and susceptibility to hydrolysis suggest it may be mobile in soil but also subject to degradation in aqueous environments. wikipedia.orgnih.gov Bayesian inference models are increasingly used to handle the variability and uncertainty in experimental data, such as biodegradation half-lives, to provide more reliable inputs for these predictive models. nih.gov However, to accurately predict the environmental fate and persistence of this compound, experimental data on these key chemical properties are essential.

Q & A

Basic: How can researchers optimize the synthesis of 3-methylbutanal methylformylhydrazone to ensure high yield and purity?

Methodological Answer:

The synthesis of hydrazones typically involves condensation of aldehydes with substituted hydrazines. For this compound:

- Use anhydrous ethanol as the solvent to minimize side reactions (e.g., hydrolysis).

- Maintain a 1:1 molar ratio of 3-methylbutanal and methylformylhydrazine under reflux (70–80°C) for 1–2 hours.

- Monitor reaction completion via thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:3).

- Purify via recrystallization from ethanol or acetonitrile to remove unreacted starting materials.

Critical Note: Adjust pH to slightly acidic (pH 5–6) to stabilize the hydrazone bond .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility.

- Use a DB-5MS column (30 m × 0.25 mm, 0.25 μm film) with a temperature gradient: 50°C (2 min) → 10°C/min → 280°C (5 min).

- Quantify via selected ion monitoring (SIM) at m/z 100 (base peak) and 58 (secondary fragment) .

- HPLC-UV:

- Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min.

- Detect at λ = 254 nm, with a retention time of ~8.2 min.

Advanced: How can researchers resolve contradictions in NMR data for this compound caused by tautomerism or solvent effects?

Methodological Answer:

- Tautomerism Mitigation:

- Record ¹H NMR spectra in DMSO-d₆ at 25°C to stabilize the predominant tautomer.

- Assign peaks using 2D NMR (COSY, HSQC) :

- Aldehydic proton: δ 8.1–8.3 ppm (singlet).

- Methylformyl group: δ 2.9–3.1 ppm (N–CH₃) and δ 8.0–8.2 ppm (formyl C=O).

- Solvent Effects:

- Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

- Validate assignments with X-ray crystallography (if crystalline) to resolve ambiguities .

Advanced: What strategies enable simultaneous detection of this compound and its degradation products in environmental samples?

Methodological Answer:

- LC-MS/MS with MRM (Multiple Reaction Monitoring):

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar degradation products.

- Monitor transitions:

- Parent ion (m/z 143 → 100 for hydrazone).

- Degradants (e.g., 3-methylbutanal: m/z 86 → 58).

- Data Analysis:

- Use multivariate statistical tools (PCA or PLS-DA) to differentiate co-eluting analytes.

- Cross-validate with isotope-labeled internal standards (e.g., ¹³C-3-methylbutanal) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves , chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation:

- Use a fume hood during synthesis or high-concentration handling.

- Waste Management:

Advanced: How should researchers address discrepancies in reported concentrations of this compound across different studies?

Methodological Answer:

- Source Investigation:

- Compare extraction methods : Headspace vs. liquid-liquid extraction may yield variability.

- Validate with standard addition experiments to assess matrix interference.

- Instrument Calibration:

- Use certified reference materials (CRMs) traceable to NIST standards.

- Perform inter-laboratory comparisons to identify systematic errors .

Advanced: What computational methods predict the thermodynamic stability and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy of tautomers.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- QSPR (Quantitative Structure-Property Relationship):

Advanced: How can mechanistic studies elucidate the role of this compound in Maillard reaction pathways?

Methodological Answer:

- Isotopic Labeling:

- Use ¹³C-labeled 3-methylbutanal to track incorporation into reaction products.

- Kinetic Analysis:

- Monitor intermediate formation via stopped-flow UV-Vis spectroscopy at 280 nm.

- Model Systems:

- React with glucose/lysine in buffered solutions (pH 7.4, 100°C) and analyze products via HRMS-Orbitrap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.